1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
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Overview
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents, particularly those targeting neurological disorders.
Pharmacology: The compound is studied for its potential as a receptor antagonist or agonist in various biological pathways.
Biochemistry: It is used in the study of enzyme interactions and inhibition.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets. The pathways involved can include neurotransmitter signaling, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
- 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
- 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Uniqueness
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone is unique due to its specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity towards certain biological targets. This uniqueness makes it a valuable compound for research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H23FN2O |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H23FN2O/c1-15-4-3-5-19(16(15)2)22-10-12-23(13-11-22)20(24)14-17-6-8-18(21)9-7-17/h3-9H,10-14H2,1-2H3 |
InChI Key |
YGQREVILQMNBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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